molecular formula C4H6N4O B596622 5-amino-1H-pyrazole-3-carboxamide CAS No. 1219743-26-6

5-amino-1H-pyrazole-3-carboxamide

Cat. No.: B596622
CAS No.: 1219743-26-6
M. Wt: 126.119
InChI Key: RMTDSXQVNSXONV-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring with an amino group at the 5-position and a carboxamide group at the 3-position

Safety and Hazards

The safety and hazards associated with “5-amino-1H-pyrazole-3-carboxamide” include avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-amino-1H-pyrazole-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes including cell growth, differentiation, and angiogenesis . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the biochemical pathways they regulate. Additionally, this compound has been found to interact with proteins involved in signal transduction pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting FGFRs, leading to reduced cell growth and increased apoptosis . Moreover, this compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes such as FGFRs . This binding prevents the enzymes from interacting with their natural substrates, thereby blocking the downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its inhibitory effects on target enzymes and cellular processes for extended periods, making it a reliable tool for biochemical research . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cells, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the nucleus and cytoplasm . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with 1,3-difunctional compoundsAnother approach involves the use of diazo compounds in 1,3-dipolar cycloaddition reactions with nitriles or enamines .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions and one-pot synthesis strategies to enhance efficiency and yield. These methods may include the use of catalysts to facilitate the formation of the pyrazole ring and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro-pyrazoles, amino-alcohols, and various substituted pyrazole derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H3,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDSXQVNSXONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219743-26-6
Record name 5-amino-1H-pyrazole-3-carboxamide
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